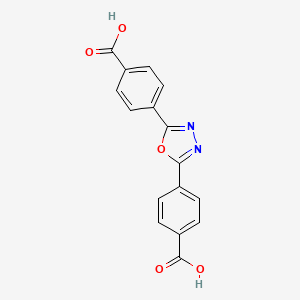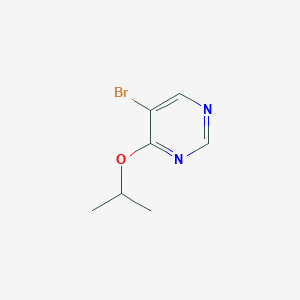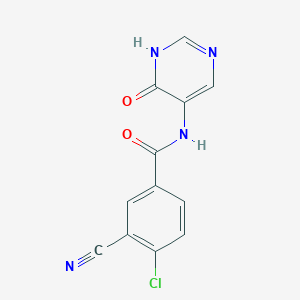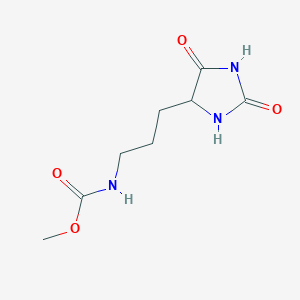
N-Propyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-L-histidine is a derivative of the amino acid histidine, where a propyl group is attached to the nitrogen atom of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-L-histidine typically involves the alkylation of L-histidine. One common method is the reaction of L-histidine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The propyl group can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Propyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in histamine-related pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Propyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The propyl group attached to the imidazole ring can influence the binding affinity and specificity of the compound, affecting its biological activity. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidine: The parent compound, which lacks the propyl group.
N-Methyl-L-histidine: A similar derivative with a methyl group instead of a propyl group.
N-Ethyl-L-histidine: Another derivative with an ethyl group.
Uniqueness
N-Propyl-L-histidine is unique due to the presence of the propyl group, which can significantly alter its chemical and biological properties compared to other histidine derivatives. This uniqueness makes it a valuable compound for specific applications where the propyl group enhances its activity or stability.
Propriétés
Numéro CAS |
58813-24-4 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-11-8(9(13)14)4-7-5-10-6-12-7/h5-6,8,11H,2-4H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1 |
Clé InChI |
RRCLFBZOBRYAJV-QMMMGPOBSA-N |
SMILES isomérique |
CCCN[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canonique |
CCCNC(CC1=CN=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)

![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)


![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)




![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
